molecular formula C17H20N2O3S2 B2791330 4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 941891-30-1

4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2791330
CAS RN: 941891-30-1
M. Wt: 364.48
InChI Key: NEMHUQJNVRVVNC-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been synthesized and tested as DNA gyrase inhibitors . The synthesis of these compounds often involves computer-aided structure-based optimization .

Scientific Research Applications

Kinase Inhibition

This compound has been studied for its potential as a dual kinase inhibitor , particularly targeting Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are involved in the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting both kinases, the compound could prevent PTEN deactivation more efficiently, offering a therapeutic strategy against certain cancers.

Antimicrobial Properties

The structural analogs of this compound have shown promise as inhibitors of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication . This suggests that the compound could be developed into a new class of antibiotics to combat bacterial infections, especially those resistant to current treatments.

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit bacterial DNA gyrase B . This inhibition prevents the supercoiling of DNA, which is necessary for bacterial DNA replication .

Future Directions

The future research directions for this compound could involve further exploration of its potential as a DNA gyrase B inhibitor. This could include more detailed studies of its mechanism of action, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

4-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHUQJNVRVVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

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